N-ethyl-N'-(4-methoxyphenyl)thiourea
Description
N-Ethyl-N'-(4-methoxyphenyl)thiourea is a thiourea derivative characterized by an ethyl group on one nitrogen atom and a 4-methoxyphenyl group on the other. Its molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol (CAS: 2293-07-4) . Thiourea derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIVJXCKKDSCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(4-methoxyphenyl)thiourea typically involves the reaction of ethylamine with 4-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:
C8H9NCS+C2H5NH2→C10H14N2OS
Industrial Production Methods
Industrial production methods for N-ethyl-N’-(4-methoxyphenyl)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
N-ethyl-N'-(4-methoxyphenyl)thiourea and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, making them valuable in drug development.
Anticancer Activity
Thiourea derivatives, including this compound, have shown promising anticancer properties. For instance, studies indicate that these compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The cytotoxic effects of these compounds often surpass those of established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | < 1.5 | |
| This compound | HCT116 | < 2.0 | |
| This compound | A549 | < 2.5 |
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of thiourea derivatives against various pathogens. These compounds have demonstrated activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Agricultural Applications
This compound has also been investigated for its herbicidal and insecticidal properties. The compound acts as an effective herbicide by inhibiting specific enzymatic pathways in plants, leading to growth suppression.
Herbicidal Activity
Studies have shown that thioureas can selectively inhibit weed growth without affecting crop plants, making them suitable for integrated pest management strategies .
| Application | Effective Against | Mechanism |
|---|---|---|
| Herbicide | Various weed species | Enzyme inhibition in biosynthetic pathways |
Materials Science
In materials science, thioureas are recognized for their role as precursors in synthesizing novel materials with unique properties. They are used in the development of coordination complexes and as ligands in catalysis.
Coordination Complexes
This compound can form coordination complexes with metals, enhancing their catalytic properties. These complexes have applications in photodegradation processes, such as the degradation of organic dyes like methyl orange .
| Metal Complex | Application | Performance |
|---|---|---|
| Copper Complex derived from thiourea | Photodegradation of methyl orange | High efficiency under UV light |
Case Studies
Several studies illustrate the applications of this compound:
- Antitumor Activity : A study evaluated the cytotoxic effects of various thiourea derivatives on cancer cell lines, revealing significant antitumor activity attributed to structural modifications that enhance binding affinity to target proteins involved in cancer progression .
- Environmental Remediation : Research demonstrated that copper complexes derived from thioureas effectively degrade environmental pollutants like dyes, showcasing their potential in wastewater treatment applications .
- Agricultural Efficacy : Field trials indicated that formulations containing thiourea derivatives significantly reduced weed populations while promoting crop health, underscoring their utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of N-ethyl-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. It may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiourea Derivatives
Substituent Effects on Physicochemical Properties
The substituents on thiourea derivatives significantly alter their solubility, stability, and bioactivity. Key comparisons include:
Key Insights :
- The 4-methoxyphenyl group provides electron-donating effects, which may stabilize charge-transfer complexes in biological systems .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar N-(4-methoxyphenyl)thioureas show moderate activity against E. coli and S. aureus .
- N-{[(1-tert-butoxycarbonyl)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea (K124) : Enhanced antifungal activity due to indole moiety, absent in the target compound .
- Triazole-coupled thioureas: Superior activity against B. subtilis and P. aeruginosa due to heterocyclic synergy .
Enzyme Inhibition
Key Research Findings
- Antimicrobial Potential: Thioureas with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher activity than those with electron-donating groups (e.g., methoxy) .
- Structure-Activity Relationship (SAR) :
- Toxicity : Thioureas with simple alkyl groups (e.g., ethyl) generally show lower cytotoxicity than halogenated derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-ethyl-N'-(4-methoxyphenyl)thiourea, and how can purity be optimized?
- Synthesis : The compound is typically synthesized via nucleophilic addition between 4-methoxyphenyl isothiocyanate and ethylamine. A common protocol involves reacting equimolar amounts of the precursors in anhydrous acetone or ethanol under reflux (60–80°C) for 4–6 hours .
- Purification : Recrystallization from a methanol-dichloromethane (1:10 v/v) mixture is effective for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) may further enhance purity .
- Characterization : Confirm identity via FTIR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (methoxy singlet at δ ~3.8 ppm, thiourea NH signals at δ ~9–10 ppm), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of N-ethyl-N'-(4-methoxyphenyl)thiourea?
- X-ray crystallography : Single-crystal X-ray diffraction is the gold standard. Key structural features include planar thiourea moieties (C=S and C=O bond lengths ~1.68 Å and 1.23 Å, respectively) and intramolecular hydrogen bonds (N–H⋯O/S) that stabilize the conformation .
- Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level) to identify discrepancies arising from crystal packing or solvent effects .
Advanced Research Questions
Q. What strategies can be employed to enhance the biological activity of N-ethyl-N'-(4-methoxyphenyl)thiourea derivatives?
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring to improve lipophilicity and target binding .
- Replace the ethyl group with bulkier substituents (e.g., cyclohexyl) to modulate steric effects .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes, DNA). For example, related thioureas inhibit tyrosine kinases via competitive binding to the ATP pocket .
Q. How can contradictory data on thiourea bioactivity be resolved?
- Case example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strains, solvent choice (DMSO vs. aqueous buffers), or assay conditions (aerobic vs. anaerobic).
- Resolution :
- Standardize protocols using CLSI guidelines.
- Validate results with orthogonal assays (e.g., time-kill kinetics, biofilm inhibition) .
- Perform structure-activity relationship (SAR) studies to isolate substituent effects .
Q. What advanced analytical methods are suitable for studying thiourea-metal complexes?
- Spectroscopic techniques :
- UV-Vis titration to determine binding stoichiometry (Job’s plot).
- Electron paramagnetic resonance (EPR) for Cu(II) or Fe(III) complexes .
Methodological Guidance
Q. How to design experiments for evaluating thiourea toxicity in cellular models?
- In vitro assays :
- MTT/WST-1 assays for cytotoxicity (IC₅₀ determination).
- Comet assay or γH2AX staining for genotoxicity .
- Dose optimization : Use logarithmic concentration ranges (0.1–100 µM) and include positive controls (e.g., cisplatin for apoptosis).
- Mitigating artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .
Q. What computational tools are effective for predicting thiourea reactivity?
- Retrosynthesis : AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic pathways using reaction databases .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like β-lactamases or tubulin .
- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP, BBB permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
